molecular formula C12H7FN2O B6366573 MFCD18312107 CAS No. 1261998-60-0

MFCD18312107

Cat. No.: B6366573
CAS No.: 1261998-60-0
M. Wt: 214.19 g/mol
InChI Key: KNNRDCPSIOHUEG-UHFFFAOYSA-N
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Description

MFCD18312107 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18312107 typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reaction of specific precursors under controlled temperature and pressure conditions. The reaction may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful monitoring of reaction parameters to ensure consistent quality and yield. Industrial production methods may also include purification steps to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: MFCD18312107 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

    Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution Reactions: Halogenation or alkylation reactions are carried out using appropriate halogenating or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

MFCD18312107 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18312107 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Compound A: Known for its high reactivity in oxidation reactions.
  • Compound B: Exhibits similar stability but different reactivity in substitution reactions.
  • Compound C: Used in similar industrial applications but with different preparation methods.

Properties

IUPAC Name

4-fluoro-3-(2-oxo-1H-pyridin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O/c13-11-4-3-8(7-14)6-10(11)9-2-1-5-15-12(9)16/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNRDCPSIOHUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=C(C=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682745
Record name 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-60-0
Record name 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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